molecular formula C21H21ClN4O7 B2469866 5-chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891128-25-9

5-chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2469866
CAS RN: 891128-25-9
M. Wt: 476.87
InChI Key: WJTXDRVOSROIQN-UHFFFAOYSA-N
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Description

5-chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized using different methods. The present paper aims to provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Cyclic Transformations and Synthesis Routes

The synthesis and transformation of 1,3,4-oxadiazol derivatives have been explored in various studies. For instance, cyclic transformation techniques have been utilized to produce 1,3,5-triazine-2,4,6-trione derivatives from 1,3,4-oxadiazol-2(3H)-ones, showcasing the versatility of these compounds in synthesizing heterocyclic compounds (Chau, Malanda, & Milcent, 1997). Additionally, reactions involving Δ2-oxazolin-5-ones and nitrosobenzene have led to the formation of previously undescribed Δ4-1,2,4-oxadiazolin-3-carboxylic acids, further highlighting the potential of oxadiazol derivatives in organic synthesis (Rodriguez, Pavez, Marquez, & Navarrete, 1983).

Polymer Science

In the realm of material science, oxadiazole derivatives have been investigated for their utility in the synthesis of ordered polyamides. The direct polycondensation of symmetric and nonsymmetric monomers, including those with oxadiazole units, has led to the creation of polyamides with specific structural orders (Ueda & Sugiyama, 1994).

Medicinal Chemistry and Biological Applications

Antioxidant Activity

Oxadiazole derivatives have been synthesized and evaluated for their antioxidant properties. Some compounds have shown potent antioxidant activities, comparable to or even surpassing that of well-known antioxidants like ascorbic acid. This indicates the potential of these compounds in developing new antioxidant therapies (Tumosienė et al., 2019).

Antimycobacterial Activity

The synthesis and in vitro antitubercular activities of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have been explored, with some compounds demonstrating promising lead molecules for further drug development against Mycobacterium tuberculosis (Nayak et al., 2016).

Corrosion Inhibition

Oxadiazole derivatives have been studied for their application in corrosion inhibition, particularly for protecting mild steel in acidic environments. Their effectiveness, determined through various techniques, points to their utility in industrial applications where corrosion resistance is critical (Kalia et al., 2020).

properties

IUPAC Name

5-chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O7/c1-4-30-16-9-12(10-17(31-5-2)18(16)32-6-3)20-24-25-21(33-20)23-19(27)14-11-13(22)7-8-15(14)26(28)29/h7-11H,4-6H2,1-3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTXDRVOSROIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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